1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride
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Overview
Description
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a difluoromethylation reaction, often using difluoromethylating reagents such as 1,1-difluoroethyl chloride.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride can undergo various types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Coupled Products: Formed from cross-coupling reactions with boronic acids.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorinated polymers.
Chemical Biology: It can serve as a probe or reagent in biochemical studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride depends on its specific application:
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
In Materials Science: The difluoroethyl and sulfonyl chloride groups can impart unique properties to materials, such as increased hydrophobicity or reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride: Similar structure but with different substitution pattern.
1-(2,2-Difluoroethyl)-5-bromopyrazole-4-sulfonyl chloride: Bromine instead of iodine.
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonamide: Sulfonamide instead of sulfonyl chloride.
Uniqueness
1-(2,2-Difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both difluoroethyl and sulfonyl chloride groups makes it particularly versatile for various chemical transformations and applications .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-iodopyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2IN2O2S/c6-14(12,13)3-1-10-11(5(3)9)2-4(7)8/h1,4H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZFTDDHHKDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1S(=O)(=O)Cl)I)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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